Zapoterin

Overview

Description

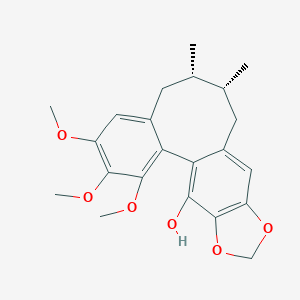

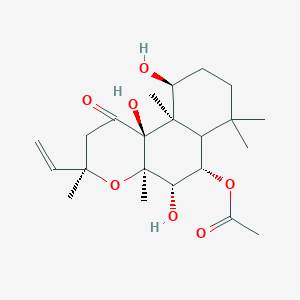

Zapoterin is a limonoid, a type of natural product . It is found in various organisms, including Clausena emarginata and Clausena anisata . The molecular formula of this compound is C26H30O8 .

Synthesis Analysis

The structural determination and bio-inspired synthesis of this compound have been discussed in detail in a review . The final structure of this compound was confirmed by a synthesis involving 2-hydroxy-5,6-dimethoxyacetophenone .

Molecular Structure Analysis

This compound has a complex molecular structure. Its IUPAC name is (1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.0²,⁴.0²,⁸.0¹²,¹⁸]icos-13-ene-5,15,20-trione . The molecule comprises a tetracyclic skeleton .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 470.5 g/mol . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .

Scientific Research Applications

Phytochemistry and Pharmacological Properties

Manilkara zapota, commonly known as Sapodilla, holds significant importance in traditional medicine due to its numerous phytoconstituents. These constituents are linked to a range of biological effects including anti-inflammatory, anti-arthritis, anti-bacterial, anti-fungal, anti-oxidant, anti-tumor, and anti-diabetic activities. The plant's taxonomy, pharmacology, and phytochemistry have been comprehensively reviewed, highlighting its vast potential in traditional medicinal uses and its importance for future scientific research (Bano & Ahmed, 2017).

Nutritional and Bioactive Components of Manilkara Zapota Fruit Peel

The fruit peel of Manilkara zapota (L.) Royen, a byproduct often considered waste, is rich in essential bioactive components. The peel contains significant amounts of phenolic compounds like flavonoids, tannins, phenolic acids, hydroxybenzoic acids, flavanols, flavonols, hydroxycinnamic acids, and carotenoids such as lycopene. These components are concentrated primarily in the peel and have considerable therapeutic potential, validated through in vitro experiments. However, clinical trials are necessary to fully understand and validate the health benefits of these bioactive principles (Karle Pravin & Dhawale Shashikant, 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action:

Zapoterin’s primary target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to its active form, cortisol. Specifically, 11β-HSD1 catalyzes the reduction of cortisone to cortisol, thereby amplifying local cortisol levels within tissues .

properties

IUPAC Name |

(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGKITZRRFNYRV-CHALWBKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331634 | |

| Record name | Zapoterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23885-43-0 | |

| Record name | (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zapoterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is zapoterin and where is it found?

A1: this compound, also known as 11β-hydroxyobacunone, is a limonoid triterpene primarily found in plants belonging to the Rutaceae family. Notably, it has been isolated from the stem bark of Clausena excavata [, ], Clausena anisata [], and Casimiroa edulis [].

Q2: What is the chemical structure of this compound?

A2: The structure of this compound was elucidated using spectroscopic techniques, particularly Nuclear Overhauser Effect (NOE) studies []. These studies confirmed that this compound is the 11β-hydroxy derivative of obacunone [].

Q3: Are there any known derivatives of this compound?

A3: Yes, research has identified a derivative of this compound called clausenolide-1-ethyl ether, which was isolated alongside this compound from the stem bark and roots of Clausena anisata [].

Q4: What other compounds are often found alongside this compound in plants?

A4: Studies have shown that this compound often coexists with other limonoids and phytochemicals like clausenolide [, ], myricetin-3-O-rhamnoside [], ferulic acid [], 7-hydroxycoumarin [] and the novel macrocyclic lactam, clausenlactam []. These findings are relevant for understanding potential synergistic effects of these compounds in their natural environment.

Q5: Is there any research on the potential medicinal properties of this compound?

A5: While the provided abstracts do not delve into the specific biological activities of this compound, limonoids, in general, are known for their diverse biological activities, including insecticidal, antitumor, antiviral, antibacterial, antifungal, antimalarial, and antioxidant properties. Further research is needed to explore the potential therapeutic applications of this compound.

Q6: What is the chemotaxonomic significance of this compound?

A6: The presence of this compound, along with other limonoids like limonin and clausenolide, in Clausena anisata is of chemotaxonomic interest []. This suggests that the presence of these compounds could be used as a characteristic marker for species identification and classification within the Rutaceae family.

Q7: Are there any analytical methods available for detecting and quantifying this compound?

A7: Although not explicitly detailed in the provided abstracts, it can be inferred that spectroscopic techniques, particularly NMR spectroscopy, played a crucial role in elucidating the structure of this compound [, ]. Further research is needed to develop robust analytical methods for its detection and quantification in complex matrices like plant extracts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)